molecular formula C21H28N2O5S B194464 Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate CAS No. 32643-00-8

Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate

Cat. No. B194464
CAS RN: 32643-00-8
M. Wt: 420.5 g/mol
InChI Key: FUBXAOXPLXHBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate” is a chemical compound with the molecular formula C21H28N2O5S . It is also known as “Bumetanide Butyl Ester” and is an intermediate in the preparation of Bumetanide .


Molecular Structure Analysis

The molecular structure of “Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate” can be represented by the InChI string: InChI=1S/C21H28N2O5S/c1-3-5-12-23-18-14-16 (21 (24)27-13-6-4-2)15-19 (29 (22,25)26)20 (18)28-17-10-8-7-9-11-17/h7-11,14-15,23H,3-6,12-13H2,1-2H3, (H2,22,25,26) . The compound has a molecular weight of 420.524 g/mol .


Physical And Chemical Properties Analysis

The compound has a density of 1.217, a boiling point of 586.4°C at 760mmHg, and a refractive index of 1.566 . It also has a logP value of 6.14930 .

Scientific Research Applications

Structural Analysis and Properties

  • The compound is part of the structure of sodium bumetanide trihydrate, where sodium ions and water molecules form layers between bumetanide molecules. This structural formation involves six-coordinate Na+ ions linked by water molecules arranged in columns parallel to b (Saviano et al., 1995).

Synthesis Applications

  • It is used in the synthesis of 2-arylbenzoxazoles, 2-arylbenzimidazoles, and 2-arylbenzothiazoles. Triphenyl(butyl-3-sulphonyl)phosphonium toluenesulfonate, derived from this compound, acts as a catalyst in these syntheses (Nguyen et al., 2018).
  • It's an important intermediate for synthesizing pharmaceuticals, as demonstrated in the process for producing Methyl 4-butyrylamino-3-metyl-5-aminobenzoate (Feng, 2005).

Biochemical Characterization

  • The compound's derivatives exhibit potent anti-urease and anti-bacterial action, showing potential as lead candidates for treating gastrointestinal and hepatic diseases (Irshad et al., 2022).

Polymerization and Material Science

  • It contributes to the in-situ polymerization process of 3-phenoxybenzoic acid in the presence of carbon nanofibers, leading to the formation of poly(oxy-1,3-phenylenecarbonyl-1,4-phenylene) (Baek et al., 2004).

Medical Imaging and Radiosynthesis

  • A precursor based on this compound is synthesized for labelling S-(3'-t-butylamino-2'-hydroxypropoxy)-benzimidazol-2-one, a radioligand for studying beta-adrenergic receptors via positron emission tomography (Brady et al., 1991).

Safety And Hazards

The compound is not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S/c1-3-5-12-23-18-14-16(21(24)27-13-6-4-2)15-19(29(22,25)26)20(18)28-17-10-8-7-9-11-17/h7-11,14-15,23H,3-6,12-13H2,1-2H3,(H2,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBXAOXPLXHBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)OCCCC)S(=O)(=O)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186326
Record name Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate

CAS RN

32643-00-8
Record name Butyl 3-(aminosulfonyl)-5-(butylamino)-4-phenoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32643-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PF-1760
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032643008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.472
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PF-1760
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBS61YGN42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate
Reactant of Route 2
Reactant of Route 2
Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate
Reactant of Route 3
Reactant of Route 3
Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate
Reactant of Route 4
Reactant of Route 4
Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate
Reactant of Route 5
Reactant of Route 5
Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate
Reactant of Route 6
Reactant of Route 6
Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.